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Alliin

Phytochemistry Analytical Chemistry Nutraceutical Sourcing

For nutraceutical manufacturers seeking high-yield alliin extraction, Snow Mountain Garlic (SMG) delivers 22.8-fold higher alliin vs. common garlic, directly reducing production costs. In allicin-based applications (antimicrobial coatings, food flavor delivery), only the natural (S)-alliin stereoisomer serves as alliinase substrate; (R)-allo-alliin or racemic mixtures cause product failure. For supplement formulators targeting maximum allicin bioavailability, garlic powder matrix containing alliin achieves 34% conversion, versus a mere 4% from pure alliin.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
CAS No. 556-27-4
Cat. No. B1665234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlliin
CAS556-27-4
Synonymsalliin
alliin, (L-Ala)-(R)-isomer
alliin, (L-Ala)-(S)-isomer
alliin, (L-Ala)-isomer
isoalliin
PCSO
S-(2-propenyl)cysteine sulfoxide
S-allylcysteine sulfoxide
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC=CCS(=O)CC(C(=O)O)N
InChIInChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11-/m0/s1
InChIKeyXUHLIQGRKRUKPH-DYEAUMGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alliin (CAS 556-27-4): A Stable Sulfoxide Precursor for Allicin Bioactivation


Alliin (S-allyl-L-cysteine sulfoxide) is a non-proteinogenic, sulfur-containing amino acid that serves as the primary stable precursor to the transient, bioactive molecule allicin (diallyl thiosulfinate) [1]. It is the dominant cysteine sulfoxide in garlic (Allium sativum) and is responsible for the characteristic organoleptic and pharmacological properties of this widely used botanical [2]. Chemically, it is a chiral sulfoxide with a defined (S)-configuration at the sulfur atom, a key characteristic for its enzymatic conversion to allicin [3].

Why Substituting Alliin with Other Garlic-Derived Organosulfur Compounds Fails in Controlled Applications


Garlic and other Allium species contain a family of structurally similar S-alk(en)yl-L-cysteine sulfoxides, including alliin, methiin, propiin, and isoalliin [1]. While these compounds share a common biosynthetic pathway, their alkyl/alkenyl side chains dictate vastly different reactivity, stability, and bioactivity profiles. For example, substituting alliin with the chemically reduced analog S-allylcysteine (SAC) eliminates the capacity for enzymatic conversion to allicin and profoundly alters pharmacokinetic behavior [2]. Similarly, using other sulfoxides like methiin or isoalliin results in the formation of different thiosulfinates with distinct organoleptic and potentially divergent biological activities [3]. Consequently, in research and industrial processes that depend on a specific bioactive or flavor profile, generic substitution among garlic compounds is not scientifically valid without precise analytical and functional verification.

Quantitative Differentiation: Why Alliin (556-27-4) is the Scientifically Preferred Choice Over Its Closest Analogs


Alliin is 22.8-Fold More Abundant in High-Value Snow Mountain Garlic (SMG) Compared to Normal Garlic, Validating Its Use as a Superior Source Material

A comparative LC-MS/MS-MRM analysis of key bioactive phytocompounds in Snow Mountain Garlic (SMG) versus normal garlic revealed that alliin concentration is 22.8-fold higher in SMG [1]. This marked difference in abundance is a key differentiator for sourcing alliin-rich material for research or product development.

Phytochemistry Analytical Chemistry Nutraceutical Sourcing

Alliin Exhibits a Unique and Specific Superoxide Scavenging Mechanism Not Observed with Structurally Similar Compounds S-Allylcysteine or Allyl Disulfide

In a comparative in vitro study evaluating the antioxidant properties of four major garlic compound classes, alliin was the only compound capable of directly scavenging superoxide radicals. In contrast, the structurally related compounds allyl cysteine and allyl disulfide showed no reactivity with superoxide under the same experimental conditions [1]. This demonstrates a highly specific, non-interchangeable antioxidant mechanism for alliin.

Antioxidant Biochemistry Free Radical Biology Mechanism of Action

Alliin's Unique (S)-Stereochemistry at the Sulfur Atom is Essential for Enzymatic Bioactivation to Allicin, a Function Lost with the (R)-Diastereomer (allo-Alliin)

X-ray diffraction and enzyme reactivity studies have definitively established that natural alliin possesses an (S)-configuration at its chiral sulfur center [1]. This stereochemistry is a strict requirement for its conversion to allicin by the enzyme alliinase. The (R)-diastereomer, allo-alliin, which has the opposite configuration at sulfur, is not a substrate for alliinase and therefore cannot be converted to allicin [1].

Stereochemistry Enzymology Bioactivation

In Vivo Bioavailability of Allicin from Alliin Varies Dramatically Based on Source and Formulation, Ranging from 4% to 34%

A study measuring allicin bioavailability in humans found that the conversion of alliin to allicin is highly dependent on the matrix in which it is delivered. When pure alliin was consumed, only 4% was converted to allicin. In contrast, consumption of alliin within a garlic powder matrix resulted in a significantly higher conversion rate of 34% . This highlights that the form of alliin procured—pure compound versus plant-derived matrix—is a critical determinant of its downstream bioactivity.

Pharmacokinetics Bioavailability Formulation Science

Evidence-Based Application Scenarios Where Alliin (556-27-4) Provides Quantifiable Advantages


High-Yield Sourcing and Manufacturing of Alliin-Rich Extracts

For nutraceutical and ingredient manufacturers, the 22.8-fold higher abundance of alliin in Snow Mountain Garlic (SMG) compared to common garlic (Allium sativum) [1] makes SMG the optimal raw material. Procuring SMG or extracts standardized to high alliin content based on this data directly translates to higher yields, reduced extraction costs, and more efficient production of alliin-enriched products.

Research on Superoxide-Mediated Oxidative Stress and Inflammation

In preclinical research focused on superoxide radical biology, alliin is the preferred compound over its close analogs S-allylcysteine and allyl disulfide. As demonstrated in direct comparative studies, alliin possesses a unique and specific superoxide-scavenging mechanism that is absent in these other garlic compounds [1]. This ensures that the observed biological effect in a model system is attributable to the intended mechanism, rather than a non-specific effect of a substituted analog.

Controlled Generation of Allicin for Antimicrobial and Flavor Release Systems

In applications where allicin is the desired active agent—such as in antimicrobial coatings, food flavor delivery systems, or pharmaceutical research—the selection of the correct alliin stereoisomer is paramount. X-ray crystallography confirms that natural (S)-alliin is the sole substrate for the enzyme alliinase [1]. The (R)-diastereomer, allo-alliin, is biologically inert in this pathway. Procuring and utilizing the correct (S)-alliin ensures the reliable and predictable enzymatic generation of allicin, whereas an incorrect or racemic supply would lead to product failure.

Formulation of Garlic-Derived Supplements with Predictable Allicin Bioavailability

For formulators of garlic supplements aiming for specific allicin bioavailability, the choice of alliin source is critical. Human bioavailability data show that alliin delivered in a garlic powder matrix leads to 34% conversion to allicin, while pure alliin results in only 4% conversion [1]. This quantitative difference informs formulation strategy: a product designed for higher allicin bioavailability should be based on a garlic powder matrix containing alliin, whereas pure alliin is a poor choice for this purpose and may be better suited for applications requiring the direct effects of alliin itself.

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